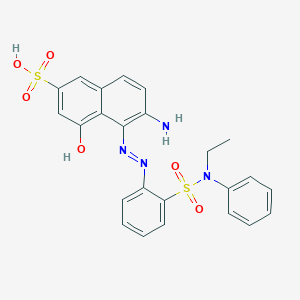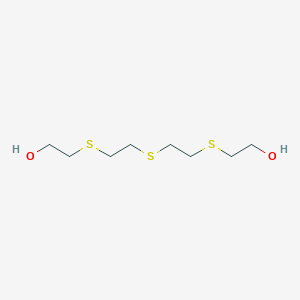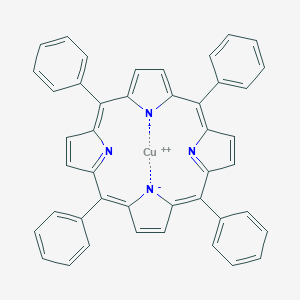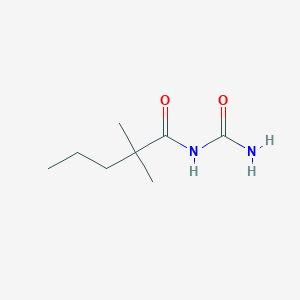
Urea, (2,2-dimethylvaleryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2,2-dimethylvaleryl)-, also known as DMVU, is a chemical compound that has been widely used in scientific research for various applications. It is a highly reactive compound that is used as a crosslinking agent, a protein modifier, and a labeling reagent.
Mécanisme D'action
Urea, (2,2-dimethylvaleryl)- reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. This crosslinking can lead to changes in the protein's activity or stability. Urea, (2,2-dimethylvaleryl)- can also modify the activity of enzymes by reacting with their active sites.
Effets Biochimiques Et Physiologiques
Urea, (2,2-dimethylvaleryl)- has been shown to have a variety of effects on proteins and enzymes. It can stabilize protein structures, alter protein activity or stability, and modify enzyme activity. Urea, (2,2-dimethylvaleryl)- has also been shown to be toxic to cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, (2,2-dimethylvaleryl)- has several advantages for lab experiments. It is a highly reactive compound that can be used for crosslinking, labeling, and modification of proteins and enzymes. It is also relatively easy to synthesize and purify. However, Urea, (2,2-dimethylvaleryl)- can be toxic to cells at high concentrations, and its reactivity can lead to nonspecific crosslinking or modification of proteins.
Orientations Futures
There are several future directions for research on Urea, (2,2-dimethylvaleryl)-. One area of interest is the development of new methods for crosslinking, labeling, and modifying proteins using Urea, (2,2-dimethylvaleryl)-. Another area of interest is the use of Urea, (2,2-dimethylvaleryl)- in the study of protein-protein interactions and protein structure. Additionally, the toxicity of Urea, (2,2-dimethylvaleryl)- needs to be further studied to determine its safety for use in vivo.
Méthodes De Synthèse
Urea, (2,2-dimethylvaleryl)- can be synthesized by reacting 2,2-dimethylvaleryl chloride with urea in the presence of a base. The reaction yields Urea, (2,2-dimethylvaleryl)- as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
Urea, (2,2-dimethylvaleryl)- has been widely used in scientific research as a crosslinking agent for proteins and peptides. It reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. Urea, (2,2-dimethylvaleryl)- has also been used as a labeling reagent for proteins, peptides, and nucleic acids. It can be used to attach fluorescent or biotin tags to proteins, allowing for their detection and purification. Additionally, Urea, (2,2-dimethylvaleryl)- can be used as a protein modifier, altering the activity or stability of the protein.
Propriétés
Numéro CAS |
13146-45-7 |
|---|---|
Nom du produit |
Urea, (2,2-dimethylvaleryl)- |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
N-carbamoyl-2,2-dimethylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-4-5-8(2,3)6(11)10-7(9)12/h4-5H2,1-3H3,(H3,9,10,11,12) |
Clé InChI |
GKFQYYGALVVKKQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)NC(=O)N |
SMILES canonique |
CCCC(C)(C)C(=O)NC(=O)N |
Autres numéros CAS |
13146-45-7 |
Synonymes |
(2,2-Dimethylvaleryl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



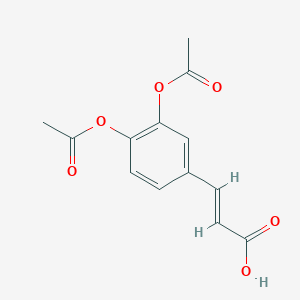
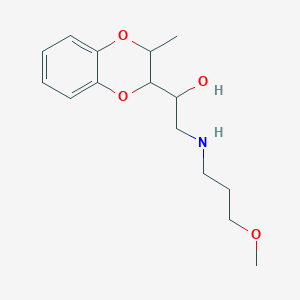
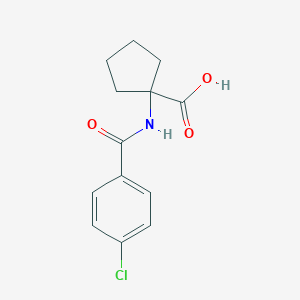
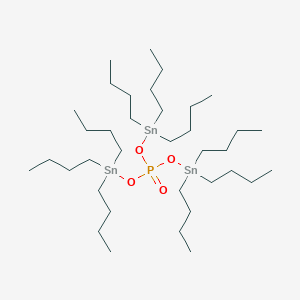
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
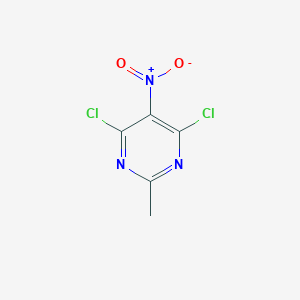

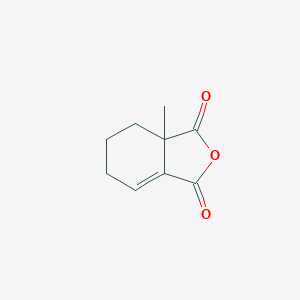
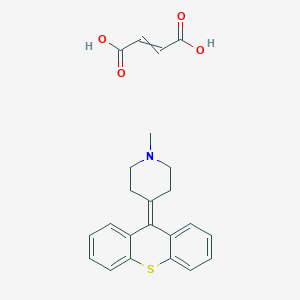
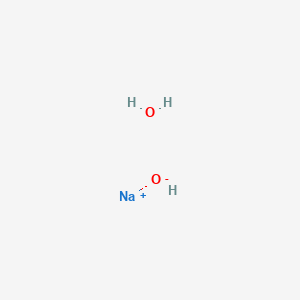
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
